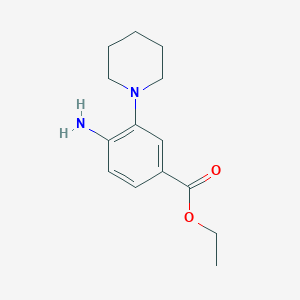

Ethyl 4-amino-3-(piperidin-1-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-amino-3-(piperidin-1-yl)benzoate is an organic compound that belongs to the class of benzoate esters. It is characterized by the presence of an ethyl ester group, an amino group, and a piperidine ring attached to a benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-3-(piperidin-1-yl)benzoate typically involves a multi-step process:

Alkylation: The initial step involves the alkylation of 4-amino-3-nitrobenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate to form ethyl 4-amino-3-nitrobenzoate.

Reduction: The nitro group is then reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.

Piperidinylation: Finally, the amino group is reacted with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: It can undergo nucleophilic substitution reactions, especially at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Various reduced forms depending on the specific reducing agent.

Substitution Products: Substituted benzoate esters with different functional groups.

Aplicaciones Científicas De Investigación

Ethyl 4-amino-3-(piperidin-1-yl)benzoate has several applications in scientific research:

Medicinal Chemistry: It is used in the design and synthesis of local anesthetics and other pharmacologically active compounds.

Biological Studies: The compound is studied for its potential effects on biological systems, particularly its interactions with ion channels and receptors.

Industrial Applications: It is used in the development of new materials and chemicals with specific properties, such as improved solubility and stability.

Mecanismo De Acción

The mechanism of action of Ethyl 4-amino-3-(piperidin-1-yl)benzoate involves its interaction with sodium ion channels in nerve cells. By binding to specific sites on these channels, the compound inhibits the passage of sodium ions, thereby blocking the conduction of nerve impulses. This results in a loss of sensation in the targeted area, making it useful as a local anesthetic .

Comparación Con Compuestos Similares

Tetracaine: Another local anesthetic with a similar structure but different substituents on the benzene ring.

Pramocaine: A local anesthetic with a similar piperidine ring but different ester and amino groups.

Uniqueness: Ethyl 4-amino-3-(piperidin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for effective interaction with sodium ion channels, making it a potent local anesthetic with potentially lower toxicity compared to other similar compounds .

Actividad Biológica

Ethyl 4-amino-3-(piperidin-1-yl)benzoate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C14H18N2O2

- CAS Number : 1315374-29-8

- Molecular Weight : 250.31 g/mol

The compound features a piperidine ring that is significant for its biological activity, particularly in neuropharmacology.

The primary mechanism of action for this compound involves its interaction with sodium ion channels in nerve cells. By binding to specific sites on these channels, the compound can modulate neuronal excitability and neurotransmission, which may lead to various pharmacological effects, including analgesic and neuroprotective activities.

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds related to this compound. For instance, a library of piperidine derivatives demonstrated significant antifungal activity against clinically relevant strains such as Candida spp. and Aspergillus spp. The mechanism involved the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Neuroprotective Effects

This compound has shown promise in neuroprotection. In a study focused on chemotherapy-induced peripheral neuropathy (CIPN), derivatives of piperidine were evaluated for their ability to alleviate symptoms associated with paclitaxel treatment. The results indicated that certain modifications to the piperidine structure could enhance neuroprotective effects, suggesting a potential therapeutic application for managing CIPN .

Efficacy Studies

A comprehensive evaluation of this compound's efficacy includes various in vitro and in vivo studies:

Case Studies

- Antifungal Evaluation : A study tested various piperidine derivatives against fungal strains using microbroth dilution assays, where this compound exhibited notable antifungal activity, particularly against resistant strains .

- Neuroprotective Research : In a model of paclitaxel-induced neuropathy, the administration of this compound resulted in significant improvements in motor coordination and sensory function compared to control groups .

Propiedades

IUPAC Name |

ethyl 4-amino-3-piperidin-1-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-6-7-12(15)13(10-11)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENJNTDOWKNZIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.